N-pentyl-2,2-diphenylacetamide
Description
N-Pentyl-2,2-diphenylacetamide is a structural analog of the 2,2-diphenylacetamide class, characterized by a pentyl (C₅H₁₁) alkyl chain attached to the amide nitrogen. The 2,2-diphenylacetamide scaffold is notable for its versatility in pharmaceutical and agrochemical applications, with substituents on the nitrogen atom critically influencing solubility, stability, and bioactivity . For example, N-alkyl derivatives like N-butyl and N-tert-butyl analogs (C₁₈H₂₁NO, MW 267.37) demonstrate how alkyl chain length modulates lipophilicity and molecular packing .
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-pentyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C19H23NO/c1-2-3-10-15-20-19(21)18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14,18H,2-3,10,15H2,1H3,(H,20,21) |
InChI Key |
PPEPMMLSTMCXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-pentyl-2,2-diphenylacetamide and its analogs:
Structural and Functional Insights
Alkyl Chain Effects :
- N-Butyl vs. N-Pentyl : Longer alkyl chains (e.g., pentyl) increase lipophilicity, enhancing blood-brain barrier penetration in pharmaceuticals or soil adsorption in herbicides. The tert-butyl analog’s bulkiness reduces steric accessibility, impacting hydrogen bonding and crystal packing .
- Aryl Substituents : Benzyl and nitrophenyl groups introduce π-π stacking interactions (benzyl) or electronic perturbations (nitro), altering reactivity in further derivatization. For instance, N-benzyl derivatives are precursors to antimycobacterial agents .
Synthetic Methods :
- Metal Catalysis : N-Benzyl derivatives are synthesized efficiently (44% yield) using hafnium-based catalysts, highlighting the role of Lewis acids in amide bond formation .
- Phase-Transfer Catalysis : Alkylation of 2,2-diphenylacetamides (e.g., N-butyl) is optimized under phase-transfer conditions in toluene, with potassium hydroxide as a base .
Applications :
Physicochemical and Computational Data
- Hydrogen Bonding: The crystal structure of 2,2-diphenylacetamide derivatives reveals R₂²(8) ring motifs formed via N–H⋯O interactions, critical for stability and solubility . N,N-Dimethyl analogs lack N–H donors, reducing hydrogen-bonding capacity and increasing volatility .
- Phase Transitions : N,N-Dimethyl-2,2-diphenylacetamide exhibits a phase transition enthalpy of 25.43 kJ/mol at 407.1 K, relevant for formulation stability .
- Computational Studies : DFT analyses of thiourea-functionalized analogs (e.g., N-[(2,6-diethylphenyl)carbamothioyl]-2,2-diphenylacetamide) reveal energy gaps (~4.3–4.5 eV), correlating with electronic properties and reactivity .
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